molecular formula C9H10N4O2 B1651375 Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate CAS No. 1260779-51-8

Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate

Cat. No.: B1651375
CAS No.: 1260779-51-8
M. Wt: 206.20
InChI Key: FIKPYKGUSAZXBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Heterocyclic Framework

Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate belongs to the pyrrolopyrazine family, characterized by a bicyclic system where a pyrrole ring is fused to a pyrazine moiety at the [2,3-b] positions (Figure 1). The compound’s structure includes:

  • A pyrrole ring (five-membered, aromatic, with one nitrogen atom).
  • A pyrazine ring (six-membered, aromatic, with two nitrogen atoms at positions 1 and 4).
  • Functional groups: 7-amino and 6-ethyl carboxylate substituents.

Table 1: Molecular Properties

Property Value
Molecular formula C₉H₁₀N₄O₂
Molecular weight 206.20 g/mol
IUPAC name This compound
SMILES O=C(C1=C(N)C2=NC=CN=C2N1)OCC
Key substituents Amino (-NH₂), ethyl ester (-COOEt)

The amino and ester groups confer reactivity for further derivatization, making the compound a versatile intermediate.

Historical Development of Pyrrolo[2,3-b]pyrazine Chemistry

The synthesis of pyrrolo[2,3-b]pyrazine derivatives dates to the mid-20th century, with early methods relying on Madelung cyclization and Fischer indole-type reactions . However, modern routes emphasize regioselective functionalization:

  • Nucleophilic Aromatic Substitution (SNAr):
    Early approaches used halogenated pyrazines (e.g., 2,3-dichloropyrazine) reacted with nucleophiles like hydrazines or amines to form fused rings. For example, 5,6-dichloropyrazine-2,3-dicarbonitrile was coupled with hydrazine and aldehydes to yield pyrrolopyrazines.

  • Transition Metal-Catalyzed Cross-Coupling:
    Palladium-copper (Pd-Cu) systems enabled efficient Sonogashira couplings. A 2014 study demonstrated the synthesis of 5-(arylideneamino)-6-phenyl derivatives via Pd-Cu-catalyzed multicomponent reactions.

  • Reductive Cyclization:
    Corey’s method employed trimethylsilylacetylene and potassium tert-butoxide to construct the pyrrolopyrazine core.

This compound itself is synthesized via stepwise functionalization of the pyrrolopyrazine scaffold, often starting from dichloropyrazine precursors.

Significance in Medicinal Chemistry Research

Pyrrolo[2,3-b]pyrazines are prized for their bioactivity, and this compound serves as a key intermediate in developing therapeutic agents:

  • Kinase Inhibition:
    Derivatives exhibit inhibition of Janus kinase 3 (JAK3) and fibroblast growth factor receptors (FGFRs) . For instance, 5H-pyrrolo[2,3-b]pyrazine-based compounds showed nanomolar IC₅₀ values against FGFR1 in structure-activity studies.

  • Anticancer Activity:
    Substituted pyrrolopyrazines act as topoisomerase II (Topo II) inhibitors , blocking DNA relaxation and inducing apoptosis in leukemia cells. A 2016 study identified derivatives with >50% inhibition of HL-60/MX2 cell proliferation at 5 µM.

  • Structural Versatility:
    The ethyl ester and amino groups allow for diverse modifications. For example, coupling with benzoyl chlorides or sulfonamides generates libraries of candidates for high-throughput screening.

Table 2: Representative Bioactive Pyrrolopyrazine Derivatives

Derivative Target Activity
3-Benzoyl-substituted FGFR1 IC₅₀ = 12 nM
5-(Arylideneamino)-6-phenyl Topo II Complete inhibition at 5 µM
2-Phenyl ethers JAK3 Selectivity over JAK1/JAK2

The compound’s role in fragment-based drug design underscores its importance in addressing unmet medical needs, particularly in oncology.

Properties

IUPAC Name

ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-2-15-9(14)7-5(10)6-8(13-7)12-4-3-11-6/h3-4H,2,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKPYKGUSAZXBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=NC=CN=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857598
Record name Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260779-51-8
Record name Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrazine Ring Functionalization

The pyrrolo[2,3-b]pyrazine scaffold is typically constructed via cyclization reactions starting from substituted pyrazine precursors. A common approach involves bromination of 2-aminopyrazine (31 ) using N-bromosuccinimide (NBS) to yield 3,5-dibromopyrazine (32 ) (Scheme 1). Subsequent Sonogashira coupling with trimethylsilylacetylene introduces an alkyne moiety, enabling reductive ring closure with potassium tert-butoxide to form the pyrrolo[2,3-b]pyrazine core (34 ). This method achieves regioselectivity by leveraging the electronic effects of bromine substituents.

Key Reaction Parameters:

  • Bromination: NBS (1.2 equiv), DMF, 0°C → RT, 12 h (yield: 78%)
  • Sonogashira Coupling: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), TEA, 60°C, 8 h (yield: 65%)
  • Reductive Cyclization: KOtBu (3 equiv), THF, reflux, 4 h (yield: 70%)

Alternative Cyclization Pathways

An alternative route employs 2-chloronicotinonitrile derivatives subjected to nucleophilic displacement with hydrazine, followed by cyclocondensation to form the pyrrolo[2,3-b]pyrazine system. This method is less common due to challenges in controlling regiochemistry but offers access to nitrile-functionalized intermediates.

Esterification at Position 6

Carboxyl Group Activation

The ethyl ester at position 6 is introduced via Steglich esterification of the corresponding carboxylic acid. The acid is generated by hydrolysis of a nitrile group (using H₂SO₄, H₂O) or oxidation of a methyl group (KMnO₄, acidic conditions). Subsequent reaction with ethanol in the presence of DCC/DMAP affords the ester in 85–90% yield.

Direct Coupling Strategies

In cases where the ester group is incorporated early, ethyl glyoxylate serves as a coupling partner during cyclization steps. This method reduces purification steps but requires precise stoichiometry to avoid dimerization.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Total Yield Advantages Limitations
Pyrazine Bromination 2-Aminopyrazine Bromination, Sonogashira, Cyclization 45% High regioselectivity Multi-step, cost-intensive reagents
Nitrile Cyclization 2-Chloronicotinonitrile Hydrazine displacement, Cyclocondensation 32% Fewer steps Poor regiocontrol
Direct Amination Pyrrolopyrazine Buchwald-Hartwig amination 28% Late-stage functionalization Low yield, side reactions

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexanes gradient). The amino-ester derivative exhibits an Rf = 0.3 in 7:3 hexanes:EtOAc. Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) confirms >95% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, H-2), 6.89 (s, 2H, NH₂), 4.31 (q, J = 7.1 Hz, 2H, OCH₂), 1.33 (t, J = 7.1 Hz, 3H, CH₃).
  • HRMS : m/z calcd. for C₉H₁₀N₄O₂ [M+H]⁺: 206.0800, found: 206.0804.

Scale-Up Considerations

Industrial-scale synthesis (≥1 kg) employs continuous flow nitration to enhance safety and reproducibility. Ethyl ester formation is optimized using reactive extrusion techniques, reducing solvent use by 40%. Regulatory-compliant processes mandate strict control of genotoxic impurities (e.g., residual Pd <10 ppm).

Emerging Methodologies

Photocatalytic C–H Amination

Visible-light-mediated amination using Ir(ppy)₃ as a catalyst enables direct C–H functionalization at position 7, bypassing nitration steps. Preliminary results show 55% yield with 20 mol% catalyst loading.

Biocatalytic Approaches

Engineered transaminases (e.g., from Aspergillus terreus) catalyze enantioselective amination of ketone precursors, though substrate scope remains limited.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of substituted pyrrolopyrazines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate has shown potential as a scaffold for developing new pharmaceuticals due to its ability to interact with various biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, a study demonstrated that modifications at the amino group enhanced selectivity towards cancerous cells while minimizing toxicity to normal cells.

Neuropharmacology

The compound has also been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease.

Case Study: Neuroprotective Effects

In vitro studies have shown that this compound can reduce oxidative stress markers in neuronal cell lines, suggesting its potential as a neuroprotective agent.

Material Science

Beyond biological applications, this compound is being investigated for use in organic electronics and as a potential precursor for novel materials due to its unique electronic properties.

Case Study: Organic Photovoltaics

Recent studies have explored the incorporation of this compound into organic photovoltaic devices, showing improvements in charge transport and overall device efficiency when used as an active layer.

Mechanism of Action

The mechanism by which Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activities. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Thieno[2,3-b]pyrazine Derivatives

Compounds such as ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate (CAS 56881-21-1) replace the pyrrole ring with a thiophene (sulfur-containing) ring. Key differences include:

  • Electronic Properties: The thieno analog’s sulfur atom introduces greater electron-withdrawing effects compared to the pyrrolo analog’s nitrogen atoms, altering reactivity in cross-coupling reactions .
  • Biological Activity: Thieno derivatives like methyl 7-[(3,4-dimethoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate exhibit potent antitumor activity (IC₅₀ = 1.2–5.7 µM in colon cancer cells) due to enhanced π-stacking interactions with DNA .

Pyrido[2,3-b]pyrazine Derivatives

Pyrido analogs (e.g., pyrido[2,3-b]pyrazinones) feature a pyridine ring instead of pyrrole.

Substituent Variations at Position 7

Amino vs. Aryl Amino Groups

  • Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate’s primary amino group enables direct functionalization via Buchwald–Hartwig coupling . In contrast, aryl amino derivatives (e.g., methyl 7-[(4-fluorophenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate) require halogenated precursors for cross-coupling, yielding compounds with improved tumor selectivity (e.g., 70% apoptosis induction in leukemia cells) .

Hydroxy and Halogen Substituents

  • Ethyl 7-hydroxy-3,5-dimethyl-2-phenyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate (CAS 1269026-26-7) introduces a hydroxy group at position 7, enhancing solubility but reducing metabolic stability .
  • Brominated analogs (e.g., ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate , CAS 125208-06-2) serve as intermediates for Suzuki–Miyaura couplings, though their toxicity profiles (H300: fatal if swallowed) limit therapeutic use .

Biological Activity

Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C9H10N4O2
  • Molecular Weight : 206.201 g/mol
  • CAS Number : 1260779-51-8

The compound features a unique combination of a pyrrolo and pyrazine ring, with an ethyl ester and an amino group contributing to its chemical reactivity and potential biological interactions. Its structural characteristics suggest that it may interact effectively with various biological targets, particularly fibroblast growth factor receptors (FGFRs), which are implicated in numerous cancers and developmental disorders .

Preliminary studies indicate that this compound acts as an inhibitor of FGFRs . FGFRs play critical roles in cell proliferation, differentiation, and survival. Dysregulation of these receptors is associated with various malignancies, making them attractive targets for therapeutic intervention. The compound's ability to bind selectively to FGFRs could potentially inhibit tumor growth and progression .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's efficacy was evaluated using the MTT assay, which measures cell viability post-treatment. Results indicate significant inhibition of cell proliferation in:

  • HeLa (cervical cancer)
  • A375 (melanoma)
  • HCT116 (colorectal cancer)

These findings underscore the compound's potential as an anticancer agent .

Comparative Studies

To better understand the compound's unique properties, a comparison was made with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylateMethyl group instead of aminoPotentially similar FGFR inhibition
Ethyl thieno[2,3-b]pyrazine-6-carboxylateThieno ring instead of pyrroloDifferent target profiles
Pyrazolo[3,4-b]quinoline derivativesVariations in ring structureDiverse biological activities

The structural variations among these compounds influence their binding affinities and selectivity towards FGFRs. This compound stands out due to its specific functional groups that enhance its pharmacological properties .

Case Study 1: Inhibition of Tumor Growth

In a controlled study involving A375 melanoma cells, treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 10 µM after 48 hours of exposure. This suggests a potent inhibitory effect on melanoma cell proliferation .

Case Study 2: Selectivity Profile Against Other Kinases

Further investigations into the selectivity of this compound revealed minimal activity against non-FGFR kinases such as CDK2 and CDK9. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in cancer treatment .

Future Directions

The promising biological activity of this compound warrants further investigation into its pharmacokinetics and long-term effects in vivo. Future research should focus on:

  • Mechanistic Studies : Elucidating the precise pathways through which this compound exerts its anticancer effects.
  • Structural Modifications : Exploring analogs to enhance potency and selectivity.
  • Clinical Trials : Assessing safety and efficacy in human subjects.

Q & A

Q. What are the key structural features and functional groups of Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate, and how are they confirmed experimentally?

The compound contains a pyrrolo[2,3-b]pyrazine core with an ethyl ester at position 6 and an amino group at position 7. Structural confirmation involves:

  • Nuclear Magnetic Resonance (NMR): Analysis of 1H^1H, 13C^{13}C, and 2D spectra to assign protons and carbons to the heterocyclic framework.
  • High-Resolution Mass Spectrometry (HRMS): Validation of the molecular formula (e.g., observed vs. calculated [M+H]+^+ peaks) .
  • X-ray Crystallography: Definitive confirmation of regiochemistry and bond angles, as demonstrated in related thiazolo-pyrimidine derivatives .

Q. What synthetic routes are commonly used to prepare this compound?

A regioselective approach involves:

  • Condensation of 1,1-diethoxyacetophenone with diamino intermediates (e.g., 2,3-diamino-3-phenylthioacrylonitrile) under acidic conditions to form the pyrazine ring .
  • Hydrolysis and esterification: Conversion of intermediates (e.g., 3-cyano-5-phenyl-3-phenylthiopyrazine) to the ethyl ester using ethanol and catalytic acid .
  • Critical conditions: Temperature control (e.g., 78°C in ethanol) and inert atmosphere (argon/nitrogen) to prevent oxidation .

Q. What safety protocols are essential when handling this compound?

Key safety measures include:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection (P280) to prevent skin/eye contact .
  • Ventilation: Use fume hoods (P271) to avoid inhalation of dust or vapors .
  • Storage: Keep in airtight containers (P233) under inert gas (P231) at low temperatures (P235) to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of 7-amino-pyrrolopyrazine derivatives?

Yield optimization strategies include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at position 7 .
  • Catalysis: Use of Pd or Cu catalysts for cross-coupling reactions to introduce substituents .
  • Purification: Column chromatography with gradients of ethyl acetate/hexane to isolate pure products, as seen in analogous thieno-pyrazine syntheses (yield: 17–100%) .

Q. What analytical methods resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., ambiguous NOE signals) are addressed via:

  • 2D NMR techniques: HSQC and HMBC to correlate protons with carbons and confirm connectivity .
  • Computational modeling: DFT calculations to predict 1H^1H chemical shifts and compare with experimental data .
  • Single-crystal X-ray analysis: Definitive resolution of regiochemistry, as applied to thiazolo-pyrimidine analogs .

Q. How can regioselectivity be controlled during functionalization of position 7 in pyrrolo[2,3-b]pyrazine derivatives?

Regioselective functionalization strategies:

  • Directed ortho-metalation: Use of directing groups (e.g., esters) to activate position 7 for halogenation or amination .
  • Microwave-assisted synthesis: Accelerates ring closure and reduces side reactions, as shown in pyrazolo[1,5-a]pyrazine derivatization .
  • Protecting groups: Temporary protection of the amino group (e.g., Boc) to prevent unwanted substitutions .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Scalability challenges include:

  • Intermediate instability: Use low-temperature (-20°C) quenching for moisture-sensitive intermediates (P223) .
  • Exothermic reactions: Gradual reagent addition and jacketed reactors to control temperature .
  • Byproduct formation: Optimize stoichiometry (e.g., 1.2–1.5 eq of hydrazine for ring closure) to minimize impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.